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molecular formula C19H16O3 B123574 Methyl 6-(4-methoxyphenyl)-2-naphthoate CAS No. 128272-36-6

Methyl 6-(4-methoxyphenyl)-2-naphthoate

Cat. No. B123574
M. Wt: 292.3 g/mol
InChI Key: LLKKPBJYOHZIFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
substrate
Quantity
0.133 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
dcypf
Quantity
0.003325 mmol
Type
reagent
Reaction Step Three

Identifiers

NAME
1037

Inputs

Step One
Name
substrate
Quantity
0.133 mmol
Type
reactant
Smiles
COC(=O)c2ccc1cc(OC(=O)OC(C)(C)C)ccc1c2
Step Two
Name
Quantity
0 mmol
Type
reactant
Smiles
COc1ccc(B(O)O)cc1
Step Three
Name
dcypf
Quantity
0.003325 mmol
Type
reagent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC(=O)c3ccc2cc(c1ccc(OC)cc1)ccc2c3
Measurements
Type Value Analysis
YIELD 71
Analyses
CUSTOM
Type
CUSTOM
Details
isolated yield

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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